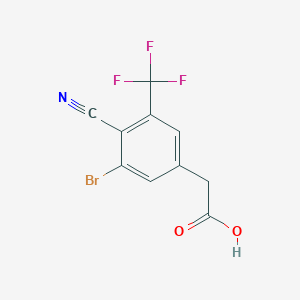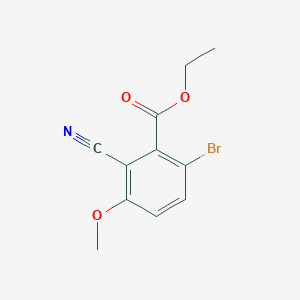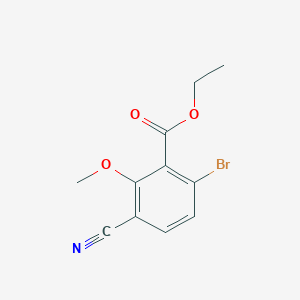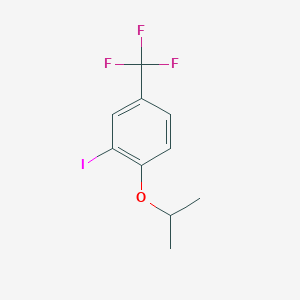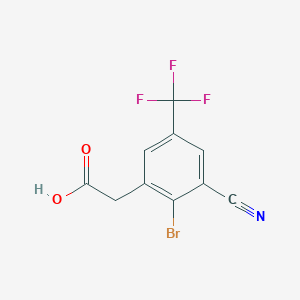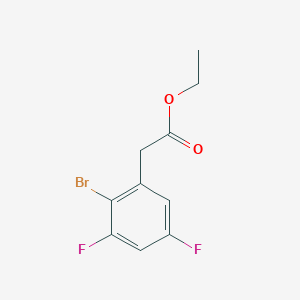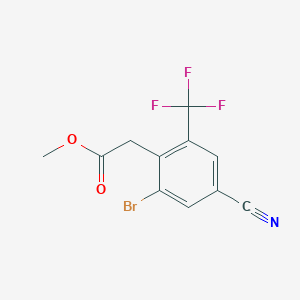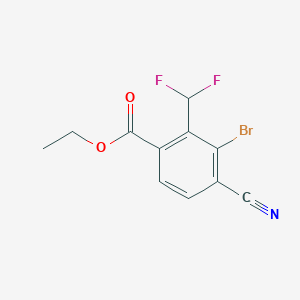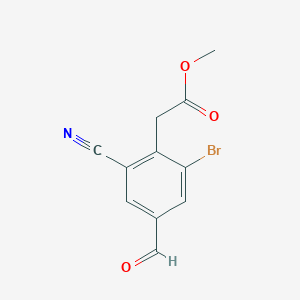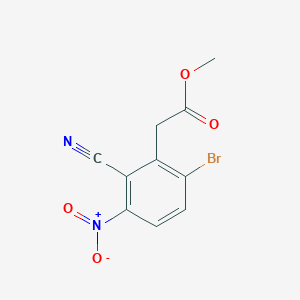
Methyl 6-bromo-2-cyano-3-nitrophenylacetate
Vue d'ensemble
Description
Methyl 6-bromo-2-cyano-3-nitrophenylacetate (MBCNPA) is a synthetic compound with a wide range of applications in scientific research. It is a nitrile ester that is used as a reagent in organic synthesis, as a ligand in the coordination of metals, and as a starting material for the synthesis of other compounds. MBCNPA has also been studied for its potential biological activity and has been used in various lab experiments to study its effects on biochemical and physiological processes.
Applications De Recherche Scientifique
Methyl 6-bromo-2-cyano-3-nitrophenylacetate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand in the coordination of metals, and as a starting material for the synthesis of other compounds. It has also been studied for its potential biological activity and has been used in various lab experiments to study its effects on biochemical and physiological processes.
Mécanisme D'action
Methyl 6-bromo-2-cyano-3-nitrophenylacetate is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids and glycerolipids. It has been shown to inhibit the activity of acyl-CoA synthetase, an enzyme involved in the formation of fatty acids, and to inhibit the activity of phospholipase A2, an enzyme involved in the breakdown of glycerolipids.
Effets Biochimiques Et Physiologiques
Methyl 6-bromo-2-cyano-3-nitrophenylacetate has been studied for its potential biological activity and has been used in various lab experiments to study its effects on biochemical and physiological processes. It has been shown to have anti-inflammatory effects, to reduce oxidative stress, and to inhibit the growth of certain cancer cells. It has also been shown to have an anti-angiogenic effect, meaning that it can inhibit the formation of new blood vessels, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-bromo-2-cyano-3-nitrophenylacetate is a relatively stable compound and is easy to handle and store. It is also relatively inexpensive and readily available. However, it is toxic and must be handled with caution. Additionally, it is not soluble in water, so it must be dissolved in an organic solvent before use.
Orientations Futures
The potential future directions for research on Methyl 6-bromo-2-cyano-3-nitrophenylacetate include further study of its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in the treatment of diseases, such as cancer and inflammation. Finally, further research could be done to explore its potential applications in the synthesis of other compounds.
Propriétés
IUPAC Name |
methyl 2-(6-bromo-2-cyano-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-10(14)4-6-7(5-12)9(13(15)16)3-2-8(6)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWWEBZPNHUDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1C#N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2-cyano-3-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile](/img/structure/B1414322.png)
![ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate](/img/structure/B1414323.png)
![2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide](/img/structure/B1414324.png)
